2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyrimidine ring, with a phenyl group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . This reaction is carried out under mild conditions, often using a base such as triethylamine (Et3N) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Similar in structure but lacks the phenyl group at the 2-position.
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine: Contains a sulfur atom in place of the nitrogen atom in the pyrimidine ring.
Uniqueness
2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
CAS No. |
7252-78-0 |
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Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N3/c14-12-10-7-4-8-11(10)15-13(16-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) |
InChI Key |
MQTHCQVDULOJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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